N-(2-Hydroxy-quinolin-3-ylmethyl)-N-(4-methoxy-phenyl)-methanesulfonamide
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Overview
Description
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a quinoline moiety, which is known for its diverse biological activities, and a methanesulfonamide group, which can enhance its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Hydroxy Group: The hydroxy group at the 2-position of the quinoline ring can be introduced via hydroxylation reactions using reagents such as hydrogen peroxide or peracids.
Attachment of the Methanesulfonamide Group: The final step involves the reaction of the hydroxyquinoline derivative with methanesulfonyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Methanesulfonyl chloride, triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and anticancer properties due to the presence of the quinoline moiety.
Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and repair.
Pathways: It can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Shares the quinoline moiety but lacks the methanesulfonamide group.
4-Hydroxyquinoline: Similar structure but with the hydroxy group at the 4-position.
N-(2-{[(2-hydroxyquinolin-3-yl)methyl]amino}ethyl)methanesulfonamide: Similar structure with an additional ethyl group.
Uniqueness
N-[(2-hydroxyquinolin-3-yl)methyl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to the presence of both the hydroxyquinoline and methanesulfonamide groups, which confer distinct chemical and biological properties. This combination enhances its solubility, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C18H18N2O4S |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C18H18N2O4S/c1-24-16-9-7-15(8-10-16)20(25(2,22)23)12-14-11-13-5-3-4-6-17(13)19-18(14)21/h3-11H,12H2,1-2H3,(H,19,21) |
InChI Key |
ODUJGKGLCZAJQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C |
Origin of Product |
United States |
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